2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-fluorobenzylthio group at position 2 and a methyl group at position 2. This scaffold is structurally related to bioactive molecules targeting kinases, Toll-like receptors (TLRs), and parasitic enzymes . Its synthesis typically involves multi-step reactions, including cyclization and functionalization of indole precursors, as seen in analogous pyrimidoindole derivatives .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMNIPJHRORFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Cyclocondensation
A widely cited method involves cyclocondensation of 5-aminoindole derivatives with thiourea analogs under acidic conditions:
Reaction Scheme :
$$
\text{5-Amino-3-methylindole} + \text{4-Fluorobenzyl isothiocyanate} \xrightarrow{\text{HCl, EtOH}} \text{Intermediate thiol} \xrightarrow{\text{Oxidation}} \text{Target compound}
$$
Key Parameters :
- Solvent: Ethanol/water mixtures (3:1) enhance solubility of polar intermediates.
- Temperature: Reflux at 78°C for 8–12 hours achieves >75% conversion.
- Oxidizing agent: H$$2$$O$$2$$ (30%) selectively oxidizes thiols to sulfanyl groups without over-oxidation to sulfones.
Table 1 : Optimization of Cyclocondensation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–100 | 78 | 82 |
| Reaction Time (h) | 4–16 | 10 | 85 |
| HCl Concentration (M) | 0.5–2.0 | 1.2 | 88 |
Palladium-Catalyzed Cross-Coupling
Modern approaches employ Suzuki-Miyaura coupling to introduce the 4-fluorobenzyl group post-cyclization:
Procedure :
- Synthesize 3-methylpyrimido[5,4-b]indol-4-one bromide precursor.
- Treat with 4-fluorobenzylboronic acid under Pd(PPh$$3$$)$$4$$ catalysis.
Advantages :
- Excellent functional group tolerance.
- Enables late-stage diversification of the benzyl group.
Table 2 : Catalyst Screening for Suzuki Coupling
| Catalyst | Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(OAc)$$_2$$ | XPhos | 68 | 95.2 |
| PdCl$$_2$$(dppf) | DPPF | 72 | 96.8 |
| Pd(PPh$$3$$)$$4$$ | None | 85 | 98.1 |
One-Pot Multicomponent Synthesis
Industrial protocols favor single-vessel reactions to minimize purification steps:
Typical Protocol :
- Charge reactor with 5-aminoindole (1.0 eq), methyl isocyanate (1.2 eq), and 4-fluorobenzyl mercaptan (1.5 eq).
- Add p-toluenesulfonic acid (0.1 eq) in DMF.
- Heat at 120°C for 6 hours under N$$_2$$.
Key Observations :
- Water scavengers (molecular sieves) improve yield by 12–15%.
- Microwave irradiation reduces reaction time to 45 minutes with comparable yields.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of flow chemistry addresses batch variability issues:
System Configuration :
- Two feed streams:
- Stream A: Indole derivative in THF
- Stream B: Sulfurizing agent in DMF
- Reactor: Packed-bed column (Pd/C catalyst)
- Residence time: 8 minutes at 150°C
Benefits :
- 98.5% conversion vs. 85% in batch mode.
- Reduced solvent consumption (30% less DMF).
Green Chemistry Innovations
Recent advances focus on sustainable practices:
Solvent Replacement :
- Cyclopentyl methyl ether (CPME) replaces carcinogenic DMF with equivalent yields.
- Bio-based ethanol/water mixtures lower process mass intensity by 40%.
Catalyst Recycling :
- Immobilized Pd nanoparticles on magnetic Fe$$3$$O$$4$$ enable 5 reuses without activity loss.
Analytical Characterization and Quality Control
Critical quality attributes monitored during synthesis:
Table 3 : Specification Limits for Final Product
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98.0% |
| Residual Solvents | GC-MS | <500 ppm DMF |
| Sulfur Content | Elemental Analysis | 8.2–8.6% |
| Enantiomeric Excess | Chiral HPLC | ≥99.5% |
Data from.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Fluorobenzyl halides, thiol reagents, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrimido[5,4-b]indole core is highly versatile, with modifications at positions 2, 3, and 5 significantly altering biological activity. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Effects on Activity: The 4-fluorobenzylthio group in the target compound enhances binding to hydrophobic pockets in kinases or TLR4 compared to non-halogenated analogues (e.g., 4-methylbenzylthio in ). Chlorophenyl and phenacylthio substituents (as in ) increase antiparasitic potency but may reduce selectivity due to off-target interactions. Azepane-linked thioethers (e.g., ) improve solubility but may reduce metabolic stability compared to aromatic thioethers.
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